3-Aminoquinolin-2-yl ethyl carbonate chemical structure and physical properties
3-Aminoquinolin-2-yl ethyl carbonate chemical structure and physical properties
A Note on Nomenclature: The compound of interest, identified by CAS Number 62235-59-0, is formally named Ethyl 3-aminoquinoline-2-carboxylate . It is occasionally referred to by the synonym ethyl 3-amino-2-quinolinecarboxylate. The name "3-Aminoquinolin-2-yl ethyl carbonate," as mentioned in the topic, appears to be a misnomer in widely recognized chemical databases. This guide will proceed using the correct and most common nomenclature, providing clarity for researchers and professionals in the field.
Introduction
Ethyl 3-aminoquinoline-2-carboxylate is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a recurring motif in a multitude of natural products and synthetic molecules of significant pharmacological importance. This privileged structure, consisting of a fused benzene and pyridine ring system, imparts unique physicochemical properties that make it a cornerstone in drug discovery and materials science. Ethyl 3-aminoquinoline-2-carboxylate, with its strategically positioned amino and ethyl ester functional groups, serves as a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, synthesis, and applications, with a focus on its utility for researchers in drug development and medicinal chemistry.
Chemical Structure and Identification
The molecular structure of Ethyl 3-aminoquinoline-2-carboxylate is characterized by a quinoline core substituted at the 2- and 3-positions. An ethyl carboxylate group is attached to the C2 position, and an amino group is attached to the C3 position. This arrangement of functional groups allows for a variety of subsequent chemical modifications, making it a valuable precursor in synthetic chemistry.
Figure 1: 2D Chemical Structure of Ethyl 3-aminoquinoline-2-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 62235-59-0 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| InChI Key | DXRZFETVSRVQEV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N)C=C2C=CC=CC2=N1 |
Physicochemical Properties
The physical properties of Ethyl 3-aminoquinoline-2-carboxylate are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Light yellow to yellow powder or crystals. | |
| Melting Point | 124-126 °C | [1] |
| Boiling Point | No data available | |
| Solubility | Generally soluble in organic solvents such as ethanol and dichloromethane. | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. Protect from light. |[3] |
Spectroscopic Profile
The structural elucidation of Ethyl 3-aminoquinoline-2-carboxylate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule.
¹H NMR Data (300 MHz, DMSO-d₆):
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δ 1.34 (t, 3H, J = 4.2 Hz, CH₃): This triplet corresponds to the three protons of the methyl group in the ethyl ester moiety, coupled to the adjacent methylene group.[1]
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δ 4.34 (m, 2H, OCH₂): This multiplet represents the two protons of the methylene group in the ethyl ester, coupled to the methyl group.[1]
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δ 7.19 (br s, 3H, NH₂ + ArH): This broad singlet integrates to three protons, corresponding to the two protons of the amino group and one aromatic proton.[1]
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δ 7.48 (d, 1H, J = 8.1 Hz, ArH): A doublet representing an aromatic proton.[1]
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δ 7.61 (t, 1H, J = 6.0 Hz, ArH): A triplet corresponding to an aromatic proton.[1]
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δ 7.83 (d, 1H, J = 7.2 Hz, ArH): A doublet for an aromatic proton.[1]
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δ 8.73 (s, 1H, ArH): A singlet representing an aromatic proton.[1]
Note: Specific assignments of the aromatic protons can be complex without further 2D NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3417, 3146 | Strong | N-H stretching (amino group) |
| ~2831 | Medium | C-H stretching (aliphatic) |
| ~1669 | Strong | C=O stretching (ester) |
| ~1611, 1515, 1446 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1267 | Strong | C-O stretching (ester) |
Note: The values are approximate and can vary slightly based on the sample preparation and instrument.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 216. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) and the entire ester group (-COOC₂H₅, 73 Da).
Synthesis
Ethyl 3-aminoquinoline-2-carboxylate can be synthesized through various routes. One efficient method is the reductive cyclization of (E)-2-cyano-3-(2-nitrophenyl)acrylate precursors.
Reductive Cyclization of a Nitro-cyano Precursor
This protocol involves the zinc-mediated reduction of a nitro group and subsequent intramolecular cyclization to form the quinoline ring system.[1]
